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Compound of Interest

Compound Name: 4-Bromoisoquinolin-1(2H)-one

Cat. No.: B1267394 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 4-Bromoisoquinolin-1(2H)-one (CAS No. 3951-95-9). This document is intended

for researchers, scientists, and professionals in the field of drug development and chemical

synthesis, offering a centralized resource for its structural characterization. The guide details

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary
The empirical formula for 4-Bromoisoquinolin-1(2H)-one is C₉H₆BrNO, with a molecular

weight of 224.05 g/mol . Its structure is characterized by an isoquinolinone core with a bromine

atom at the C4 position. The following tables summarize the key spectroscopic data obtained

for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, DMSO-d₆)[1]
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

11.57 br. s - NH

8.24 dd 8.0, 0.8 H-5

7.88-7.83 m - H-7

7.79-7.75 m - H-8

7.61 ddd 8.0, 7.1, 1.1 H-6

7.55 s - H-3

¹³C NMR

At the time of this publication, specific experimental ¹³C NMR data for 4-Bromoisoquinolin-
1(2H)-one was not available in the searched literature. However, based on spectral data of

closely related analogs, the anticipated chemical shifts are provided below for reference.

Chemical Shift (δ) ppm (Predicted) Assignment

~160 C=O

~140 C-8a

~133 C-7

~128 C-5

~127 C-4a

~126 C-6

~125 C-3

~118 C-8

~100 C-4

Infrared (IR) Spectroscopy
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Detailed experimental IR data for 4-Bromoisoquinolin-1(2H)-one is not readily available in the

public domain. However, characteristic absorption bands can be predicted based on its

functional groups.

Wavenumber (cm⁻¹)
(Predicted)

Intensity Assignment

3200-3000 Medium, Broad N-H Stretch

3100-3000 Medium Aromatic C-H Stretch

1680-1650 Strong C=O Stretch (Amide)

1600-1450 Medium-Strong Aromatic C=C Stretch

~1300 Medium C-N Stretch

~800-600 Strong C-Br Stretch

Mass Spectrometry (MS)
Mass spectrometry data was obtained using Electrospray Ionization (ESI).

m/z Ion

223.9 [M+H]⁺

The observed [M+H]⁺ peak is consistent with the molecular weight of 4-Bromoisoquinolin-
1(2H)-one (224.05 g/mol ). The characteristic isotopic pattern for a bromine-containing

compound is expected.

Experimental Protocols
The following sections describe the general methodologies for obtaining the spectroscopic data

presented above.

Synthesis of 4-Bromoisoquinolin-1(2H)-one
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A general procedure for the synthesis involves the bromination of isoquinolin-1(2H)-one. In a

typical reaction, isoquinolin-1(2H)-one is dissolved in a suitable solvent, such as

dichloromethane, and treated with a brominating agent like N-bromosuccinimide (NBS) or

pyridinium hydrobromide perbromide at room temperature.[1] The reaction progress is

monitored by an appropriate technique (e.g., TLC or LC-MS). Upon completion, the reaction

mixture is worked up, and the crude product is purified, typically by chromatography, to yield 4-
Bromoisoquinolin-1(2H)-one.

NMR Spectroscopy
¹H NMR spectra are recorded on a spectrometer operating at a frequency of 500 MHz. The

sample is prepared by dissolving a few milligrams of the compound in a deuterated solvent,

such as dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million

(ppm) relative to an internal standard, tetramethylsilane (TMS). Data processing involves

Fourier transformation of the free induction decay (FID) signal.

Infrared (IR) Spectroscopy
IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. For solid

samples like 4-Bromoisoquinolin-1(2H)-one, the potassium bromide (KBr) pellet method is

commonly employed. A small amount of the finely ground compound is mixed with dry KBr

powder and pressed into a thin, transparent pellet. The spectrum is then recorded, and the

absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry
Mass spectra are acquired on a mass spectrometer equipped with an Electrospray Ionization

(ESI) source. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile,

and introduced into the ion source. The analysis is performed in positive ion mode to observe

the protonated molecule [M+H]⁺.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized compound like 4-Bromoisoquinolin-1(2H)-one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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